![molecular formula C23H19ClN4O4 B2651277 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1105214-88-7](/img/structure/B2651277.png)
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Subheading Antibacterial Applications
Research has highlighted the synthesis of acetamide derivatives with 1,3,4-oxadiazole heterocyclic cores, showing moderate to significant antibacterial potential against strains like Salmonella typhi, Escherichia coli, and Staphylococcus aureus. These compounds, particularly those bearing specific groups such as the 2-methylphenyl group, demonstrated noteworthy minimum inhibitory concentrations, showcasing their effectiveness as antibacterial agents (Iqbal et al., 2017). Similarly, another study synthesized a series of compounds with potential antimicrobial properties against a range of bacterial, mycobacterial, and fungal strains. Specific derivatives within this series exhibited significant activity, demonstrating the potential of these compounds in developing antimicrobial treatments (Krátký et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
Subheading Enzyme Inhibition and Pharmacological Potential
A study on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide highlighted its activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. These compounds were relatively more active against acetylcholinesterase, suggesting their potential use in treating related conditions (Rehman et al., 2013). Additionally, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide exhibited promising α-glucosidase inhibitory potential, which is significant for managing diabetes and related metabolic disorders. The structural determination and enzyme inhibition assessment of these compounds highlighted their potential as therapeutic agents (Iftikhar et al., 2019).
Cancer Research and Potential Therapeutic Applications
Subheading Anticancer Research and Potential
A study synthesized and screened different 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for their cytotoxicity on various cancer cell lines. Among the synthesized compounds, specific derivatives showed high cytotoxicity on certain cell lines, indicating their potential as anticancer agents. The characterization and screening for cytotoxicity provided valuable insights into their potential therapeutic applications (Vinayak et al., 2014).
Propriétés
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-31-18-11-9-17(10-12-18)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-32-22)15-5-7-16(24)8-6-15/h3-13H,2,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVGIMRPQJJFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

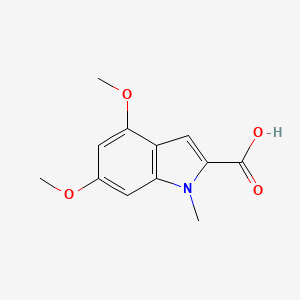
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
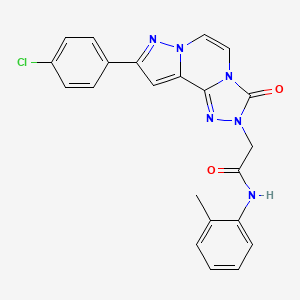
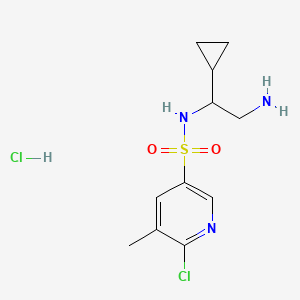

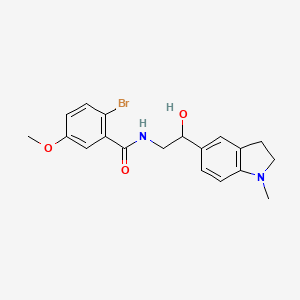
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
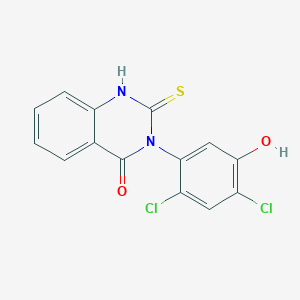
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2651209.png)


![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)
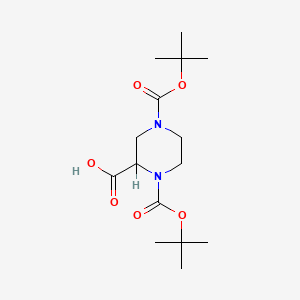
![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)